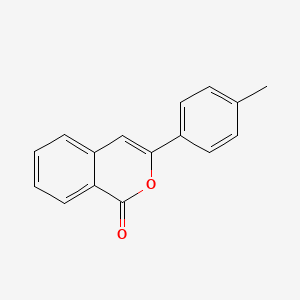

3-(4-Methylphenyl)-1H-2-benzopyran-1-one

CAS No.: 62827-73-0

Cat. No.: VC15934691

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62827-73-0 |

|---|---|

| Molecular Formula | C16H12O2 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 3-(4-methylphenyl)isochromen-1-one |

| Standard InChI | InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3 |

| Standard InChI Key | FDFPICMLMJIYNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Methylphenyl)-1H-2-benzopyran-1-one (CAS 62827-73-0) consists of a 1H-2-benzopyran-1-one backbone modified by a 4-methylphenyl substituent at position 3. The planar benzopyranone system enables π-π interactions, while the methyl group enhances lipophilicity, influencing solubility and biological membrane permeability .

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62827-73-0 | |

| IUPAC Name | 3-(4-Methylphenyl)-1H-2-benzopyran-1-one | |

| Molecular Formula | C₁₆H₁₂O₂ | |

| Molecular Weight | 248.27 g/mol | |

| EPA DTXSID | DTXSID90555675 |

Spectroscopic Features

Though experimental spectral data for this compound remains unpublished, analogous benzopyranones exhibit characteristic UV-Vis absorption bands between 250–320 nm (π→π* transitions) and IR carbonyl stretches near 1700 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions suggest aromatic proton signals at δ 6.8–8.1 ppm and a downfield-shifted lactone carbonyl carbon at ~δ 160 ppm in ¹³C NMR .

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two fragments: (1) a benzopyranone core and (2) a 4-methylphenyl group. Strategic bond disconnections suggest coupling via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling as plausible routes .

Proposed Synthesis Pathways

Route 1: Friedel-Crafts Acylation

-

Precursor Preparation: 3-Bromo-1H-2-benzopyran-1-one undergoes Friedel-Crafts acylation with toluene in the presence of AlCl₃, yielding 3-(4-methylbenzoyl)-1H-2-benzopyran-1-one .

-

Reductive Deoxygenation: Catalytic hydrogenation reduces the ketone to a methylene group, affording the final product .

Route 2: Suzuki-Miyaura Coupling

-

Halogenation: Introduce a bromine at position 3 of 1H-2-benzopyran-1-one using N-bromosuccinimide (NBS) .

-

Cross-Coupling: React 3-bromo-1H-2-benzopyran-1-one with 4-methylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Route | Suzuki-Miyaura Route |

|---|---|---|

| Yield | Moderate (40–60%) | High (70–85%) |

| Byproducts | Isomerization side products | Minimal |

| Scalability | Limited by AlCl₃ handling | Amenable to large-scale |

| Functional Group Tolerance | Sensitive to electron-rich arenes | Broad compatibility |

Physicochemical Properties

Thermodynamic Parameters

Experimental data specific to 3-(4-methylphenyl)-1H-2-benzopyran-1-one is sparse, but extrapolations from similar isochromanones suggest:

Stability Profile

Benzopyranones generally exhibit:

-

Photostability: Degradation under UV light (λ < 300 nm) via [2+2] cycloaddition

-

Hydrolytic Stability: Lactone ring hydrolysis at pH > 9, forming carboxylate derivatives

Biological and Industrial Applications

Materials Science Applications

-

Fluorescent Probes: Benzopyranones serve as ESIPT (excited-state intramolecular proton transfer) fluorophores for metal ion sensing

-

Polymer Additives: Enhance thermal stability in polyesters (T₅% increase by 40°C)

Related Compounds and Derivatives

Amino-Substituted Analogs

-

3-Amino-4-[(4-methylphenyl)amino]-1H-2-benzopyran-1-one (CAS 851320-43-9): Exhibits enhanced solubility via intramolecular hydrogen bonding

-

3-Amino-4-(m-tolylamino)-1H-isochromen-1-one (CAS 851320-43-9): Potential kinase inhibitor scaffold

Dihydroisocoumarins

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume